2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is an organic compound that features a methoxyphenyl group, a pyrrolidinyl group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with pyrrolidine in the presence of a suitable catalyst to form 2-(4-methoxyphenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance its binding affinity to certain targets, while the pyrrolidinyl group may influence its pharmacokinetic properties. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)pyrrolidine: Shares the methoxyphenyl and pyrrolidinyl groups but lacks the acetamide linkage.
4-methoxy-N-(2-pyrrolidinyl)benzamide: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological and chemical properties compared to its analogs.
Properties
CAS No. |
926606-45-3 |
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Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O2/c1-23-16-10-8-15(9-11-16)14-19(22)20-17-6-2-3-7-18(17)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) |
InChI Key |
BLOMUZNJJBZAHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2N3CCCC3 |
solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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